molecular formula C13H11BrO3 B11945697 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid CAS No. 23642-41-3

3-[5-(4-Bromophenyl)-2-furyl]propanoic acid

Katalognummer: B11945697
CAS-Nummer: 23642-41-3
Molekulargewicht: 295.13 g/mol
InChI-Schlüssel: ATIWCCLZIOZFAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(4-Bromophenyl)-2-furyl]propanoic acid is an organic compound with the molecular formula C13H11BrO3 It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid typically involves the reaction of 4-bromobenzaldehyde with furfural in the presence of a base to form the intermediate 5-(4-bromophenyl)-2-furylmethanol. This intermediate is then subjected to oxidation to yield 5-(4-bromophenyl)-2-furylcarboxylic acid. Finally, the carboxylic acid is converted to the propanoic acid derivative through a series of reactions involving esterification and subsequent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-[5-(4-Bromophenyl)-2-furyl]propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing cellular redox states. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to its analogs, 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the electronic effects of the bromine atom can modulate the compound’s chemical reactivity, making it a valuable intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

23642-41-3

Molekularformel

C13H11BrO3

Molekulargewicht

295.13 g/mol

IUPAC-Name

3-[5-(4-bromophenyl)furan-2-yl]propanoic acid

InChI

InChI=1S/C13H11BrO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16)

InChI-Schlüssel

ATIWCCLZIOZFAM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.